molecular formula C22H16ClN3O B4267269 6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide

6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No. B4267269
M. Wt: 373.8 g/mol
InChI Key: DGCXRCLIZQLMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the quinoline family of compounds and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, the compound prevents cancer cells from dividing and proliferating, leading to their eventual death. Additionally, the compound has been shown to disrupt bacterial cell membranes, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is its high potency against cancer cells and bacteria. Additionally, the compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for the research and development of 6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. One potential area of research is the development of more efficient synthesis methods to improve yields and purity. Additionally, further studies are needed to better understand the mechanism of action of the compound and its potential therapeutic applications. Finally, future research could focus on the development of new formulations of the compound to improve its solubility and efficacy.
In conclusion, this compound is a promising compound with significant potential for cancer and bacterial treatment. Its unique mechanism of action and minimal toxicity towards normal cells make it a promising candidate for further development. With continued research and development, this compound could potentially lead to the development of new and effective cancer and bacterial therapies.

Scientific Research Applications

6-chloro-2-phenyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

6-chloro-2-phenyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-17-6-7-20-18(12-17)19(13-21(26-20)16-4-2-1-3-5-16)22(27)25-14-15-8-10-24-11-9-15/h1-13H,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCXRCLIZQLMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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